N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine
Overview
Description
Scientific Research Applications
Synthesis of Cardiovascular Agents
This compound is a key intermediate in the synthesis of cardiovascular agents such as nebivolol . Nebivolol is a selective β1 adrenoceptor antagonist developed by Johnson & Johnson and was initially offered in Germany in 1997 .
Antibacterial Activity
N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which can be synthesized from this compound, have shown antibacterial activity . One of the compounds showed antibacterial effect against Staphylococcus aureus at a concentration of 50 μg per well .
Antifungal Activity
The compound is a structural element in the molecules of known drugs such as oxiconazole , an antifungal drug .
Emission Analysis
6-Fluoro-4-chromanone may be used as an internal standard to investigate the carbonyls emission from gasoline-powered light-duty vehicles (LDVs) and heavy-duty diesel-powered vehicles by chromatography-mass spectrometry analyses .
Antidepressant Activity
Oxime ethers, a class of compounds containing the >C=N-O-R moiety, which includes 6-Fluoro-4-chromanone oxime, have been associated with antidepressant activity .
Anticancer Activity
Oxime ethers, including 6-Fluoro-4-chromanone oxime, have also been associated with anticancer activity .
Herbicidal Activity
Oxime ethers, including 6-Fluoro-4-chromanone oxime, have been associated with herbicidal activity .
Alzheimer’s Disease Treatment
N-benzylpiperidine benzisoxazole derivatives, which can be synthesized from this compound, are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .
Safety and Hazards
Mechanism of Action
Target of Action
Chromanone oxime analogs of quinolone drugs have been studied for their potential as cytotoxic agents . These compounds are known to interact with DNA topoisomerase type II enzymes , which are essential for regulating replication and transcription processes .
Mode of Action
As catalytic inhibitors of topoisomerase type II, the chromanone oxime analogs bind to the catalytic intermediate enzyme-DNA complex . This interaction causes the DNA helix to break, leading to a cascade of cell death . The 6-fluoro group and the C-7 substituent in these compounds interact with the target enzyme .
Biochemical Pathways
The inhibition of dna topoisomerase type ii enzymes can disrupt dna replication and transcription processes , potentially affecting multiple biochemical pathways.
Pharmacokinetics
The presence of a fluorine group in the compound is known to enhance its lipophilicity , which could potentially influence its absorption and distribution.
Result of Action
The result of the compound’s action is the induction of cell death due to the disruption of DNA replication and transcription processes . This cytotoxic activity could potentially be harnessed for anticancer applications .
properties
IUPAC Name |
(NZ)-N-(6-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCJVKPPHVLPIM-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=NO)C=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC2=C(/C1=N\O)C=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611699 | |
Record name | N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine | |
CAS RN |
199587-86-5 | |
Record name | N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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